2-Bromopyrimidine

Vue d'ensemble

Description

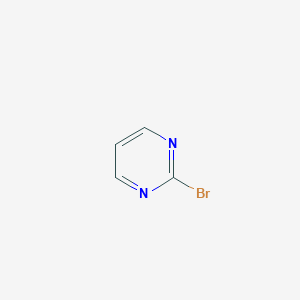

2-Bromopyrimidine is a halogenated heterocyclic compound with the molecular formula C₄H₃BrN₂ and a molecular weight of 158.98 g/mol . It is a derivative of pyrimidine, where a bromine atom is substituted at the second position of the pyrimidine ring. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopyrimidine can be synthesized through several methods. One common method involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an organic solvent like acetic acid or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Aminocarbonylation: It undergoes aminocarbonylation at the C-2 position with palladium and molybdenum hexacarbonyl.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Aminocarbonylation: Palladium catalysts, carbon monoxide, and amines under microwave-assisted conditions.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines.

Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.

Aminocarbonylation: Aminocarbonylated pyrimidines.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Bromopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances reactivity, making it suitable for numerous reactions.

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, novel indazol–pyrimidine-based compounds have been synthesized, showcasing selective cytotoxicity against cancer cell lines. These compounds were designed through strategic modifications involving this compound, demonstrating its role in drug design and development .

Antiviral Compounds

The compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit activity against viral infections, making them candidates for further development in antiviral therapies .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its structural properties allow for the modification and enhancement of biological activity.

Herbicides

Several studies have reported on the synthesis of pyrimidine derivatives that possess herbicidal activity. The incorporation of this compound into these structures has led to improved efficacy against specific weed species .

Material Science Applications

This compound is also significant in materials science, particularly in the development of liquid crystals and optoelectronic materials.

Liquid Crystals

The compound can be used to create liquid crystalline materials with specific optical properties. For example, 2-bromo-alkylpyrimidines can be reacted with aromatic boronic acids through Suzuki coupling reactions to yield liquid crystalline compounds .

Organic Electronics

In organic electronics, this compound derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .

Synthetic Applications

The synthesis of this compound itself is a topic of interest due to its utility as a precursor for further chemical transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving this compound are widely studied for constructing complex organic molecules. These reactions allow for the formation of carbon-carbon bonds, facilitating the assembly of diverse pyrimidine-containing structures .

Data Tables

Below are summarized data tables highlighting key findings related to the applications of this compound:

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer Agents | Indazol–pyrimidine derivatives exhibit cytotoxicity |

| Agrochemicals | Herbicides | Enhanced efficacy against specific weeds |

| Material Science | Liquid Crystals | Synthesis via Suzuki coupling yields new materials |

| Organic Electronics | OLEDs and Photovoltaics | Favorable electronic properties |

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing new indazol–pyrimidine derivatives from this compound demonstrated selective activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Herbicidal Efficacy

Research involving the modification of pyrimidine derivatives showed significant herbicidal activity when this compound was incorporated into their structure, indicating its utility in developing effective agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Bromopyrimidine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or alkyl group .

Comparaison Avec Des Composés Similaires

- 2-Chloropyrimidine

- 2-Iodopyrimidine

- 2-Bromopyridine

- 2-Bromopyrazine

Comparison: 2-Bromopyrimidine is unique due to its specific reactivity and the position of the bromine atom on the pyrimidine ring. Compared to 2-Chloropyrimidine and 2-Iodopyrimidine, this compound offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its reactivity is higher than 2-Chloropyrimidine but lower than 2-Iodopyrimidine, providing a versatile intermediate for various chemical transformations .

Activité Biologique

2-Bromopyrimidine is a halogenated pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C4H4BrN3) is characterized by a bromine atom at the second position of the pyrimidine ring. This substitution can significantly influence its biological properties, making it a valuable scaffold for drug development.

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Various studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against different cancer cell lines.

- Antimicrobial Activity : These compounds also show promising antibacterial and antifungal properties.

- Inhibitory Effects on Kinases : Certain derivatives act as inhibitors of specific kinases, which are crucial in cancer therapy.

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized several 5-bromo-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The results indicated that compounds such as 5c and 6g exhibited potent inhibitory effects on the Bcr/Abl tyrosine kinase, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5c | K562 | 0.5 | Potent Bcr/Abl inhibitor |

| 6g | A549 | 1.2 | Significant cytotoxicity |

| 5e | HCT116 | 0.8 | Comparable to Dasatinib |

| 6h | MCF-7 | 0.9 | Effective against breast cancer |

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have been evaluated for antimicrobial activity. A study reported that compounds derived from 5-bromo-pyrimidine showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds such as 5a and 6d demonstrated notable effectiveness in inhibiting microbial growth .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Gram-positive bacteria | 32 µg/mL |

| 6d | Gram-negative bacteria | 16 µg/mL |

| 5c | Fungal species | 64 µg/mL |

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors:

- Kinase Inhibition : As noted in anticancer studies, these compounds can inhibit Bcr/Abl kinase activity, which is pivotal in certain leukemias.

- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial activity are still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

- Study on Anticancer Efficacy : A comprehensive evaluation was conducted on a series of novel bromo-pyrimidine derivatives showing enhanced anticancer properties compared to traditional therapies like Dasatinib. The study found that several compounds not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of these compounds against various pathogens. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics .

Propriétés

IUPAC Name |

2-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFIHORVILKHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063532 | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-60-2 | |

| Record name | 2-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Bromopyrimidine?

A1: this compound is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.

- Spectroscopic Data: The polarized Raman and infrared spectra of this compound have been extensively studied, providing valuable insights into its vibrational modes and molecular structure. [] Additionally, Vacuum Ultraviolet (VUV) photoabsorption spectroscopy has been used to probe the excited states of this compound, revealing detailed information about its electronic transitions. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized via various methods. One common approach involves the direct bromination of pyrimidine. Alternative strategies include reacting 2-aminopyrimidine with sodium nitrite and hydrobromic acid or starting from readily available precursors like mucobromic acid. []

Q3: What are the applications of this compound in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization, making it a versatile intermediate in organic synthesis. [, ] It's frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents at the 2-position of the pyrimidine ring. [, ] For example, it can be reacted with benzene boronic acid to yield 2-phenylpyrimidine. []

Q4: Can you elaborate on the use of this compound in Suzuki coupling reactions for the synthesis of oligoarylenes?

A4: this compound plays a crucial role in synthesizing pyrimidine-containing oligoarylenes, a class of materials with intriguing optoelectronic properties. [] For instance, reacting this compound with 9,9-dihexylfluorene-2,7-diboronic acid via Suzuki coupling can yield 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, a key building block for advanced materials. [] These materials hold promise for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []

Q5: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

A5: The presence of two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of this compound. The electron-withdrawing nature of nitrogen atoms renders the carbon atom bonded to bromine (C2) electron-deficient, facilitating nucleophilic attack. [] This property enables the substitution of bromine with various nucleophiles, providing a versatile route for synthesizing diverse pyrimidine derivatives. [, ]

Q6: Are there any examples of metal-free synthetic applications utilizing this compound?

A6: Yes, this compound has demonstrated utility in metal-free synthesis. For instance, it can react with thiourea in a base-mediated process to efficiently produce benzyl alkyl sulfides. [] This approach offers a more sustainable alternative to traditional metal-catalyzed methods. []

Q7: Can this compound undergo multiple regioselective functionalizations?

A7: Absolutely, research has demonstrated that this compound can undergo multiple regioselective magnesiations, allowing for the sequential introduction of different functional groups at specific positions (C4, C6, and C5) on the pyrimidine ring. [, ] This sequential functionalization capability significantly expands the synthetic utility of this compound.

Q8: What are the implications of the reaction between enantiomerically pure 3-aminoquinuclidine and this compound?

A8: The reaction of enantiomerically pure 3-aminoquinuclidine with this compound leads to an unexpected rearrangement, resulting in the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. [] This intriguing reaction provides a convenient single-step approach to synthesizing these valuable compounds, which are challenging to obtain through conventional methods. []

Q9: Have any natural products containing the this compound moiety been discovered?

A9: Yes, a compelling example is the discovery of psammopemmins (A-C), novel brominated 4-hydroxyindole alkaloids isolated from the Antarctic sponge Psammopemma sp. [] These intriguing natural products incorporate a unique this compound moiety and have garnered significant attention from the scientific community. []

Q10: What computational chemistry methods have been employed to study this compound?

A10: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Researchers have employed techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate its electronic structure, geometry, and optical properties. [] These computational studies provide valuable insights that complement experimental findings and guide further research.

Q11: What are the analytical techniques used to characterize and quantify this compound?

A11: Several analytical methods are employed for the characterization and quantification of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.